N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 7-methoxyquinoline and 4-oxo-3,4-dihydroquinazoline derivatives. The key steps may involve:
Formation of the quinoline derivative: This can be achieved through various methods such as the Skraup synthesis.
Formation of the quinazoline derivative: This can be synthesized through the condensation of anthranilic acid with formamide.
Coupling reaction: The final step involves coupling the quinoline and quinazoline derivatives through a butanamide linker, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to form a hydroxyl derivative.
Substitution: The amide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline and quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline and quinazoline moieties are known to interact with various biological targets, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Quinazoline derivatives: Such as gefitinib and erlotinib, known for their anticancer activity.
Uniqueness
N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide is unique due to the combination of quinoline and quinazoline moieties, which may confer a distinct biological activity profile compared to other compounds.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C22H20N4O3/c1-29-16-10-9-14-11-15(13-23-19(14)12-16)24-21(27)8-4-7-20-25-18-6-3-2-5-17(18)22(28)26-20/h2-3,5-6,9-13H,4,7-8H2,1H3,(H,24,27)(H,25,26,28) |
InChI Key |
LWILADFRKRNMKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.